5-(4-Acetylphenyl)-2-hydroxypyrimidine
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Overview
Description
5-(4-Acetylphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxyl group at the 2-position and an acetylphenyl group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)-2-hydroxypyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 4-acetylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(4-Acetylphenyl)-2-pyrimidinone.
Reduction: The acetyl group can be reduced to an alcohol group, yielding 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
Oxidation: 5-(4-Acetylphenyl)-2-pyrimidinone
Reduction: 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Acetylphenyl)-2-hydroxypyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s hydroxyl and acetyl groups play a crucial role in its binding affinity and specificity. Additionally, its ability to modulate signaling pathways involved in inflammation and oxidative stress contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenyl)-2-hydroxypyrimidine
- 5-(4-Methylphenyl)-2-hydroxypyrimidine
- 5-(4-Nitrophenyl)-2-hydroxypyrimidine
Uniqueness
5-(4-Acetylphenyl)-2-hydroxypyrimidine is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical and biological properties. The acetyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the hydroxyl group contributes to its reactivity and ability to form hydrogen bonds, influencing its binding interactions with enzymes and receptors.
Properties
IUPAC Name |
5-(4-acetylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)9-2-4-10(5-3-9)11-6-13-12(16)14-7-11/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVUPKOXZMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686811 |
Source
|
Record name | 5-(4-Acetylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-03-2 |
Source
|
Record name | 5-(4-Acetylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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